molecular formula C13H17NO3 B1288006 Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 315718-05-9

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B1288006
CAS No.: 315718-05-9
M. Wt: 235.28 g/mol
InChI Key: ZRMWRJLLAVAFQP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.85–3.65 (m, 2H, NCH₂), 3.40–3.20 (m, 1H, CH-OH), 2.90–2.70 (m, 2H, CH₂N), 2.10–1.80 (m, 2H, CH₂CH₂).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 155.2 (C=O), 136.5 (Ar-C), 128.4–127.8 (Ar-CH), 67.3 (CH₂Ph), 62.1 (CH₂OH), 54.8 (NCH₂), 46.5 (pyrrolidine C3), 30.2 (CH₂CH₂).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • ν = 3300 cm⁻¹ (O-H stretch, hydroxymethyl),
  • ν = 1705 cm⁻¹ (C=O stretch, carboxylate),
  • ν = 1250 cm⁻¹ (C-O-C stretch, benzyl ester).

Mass Spectrometry (MS)

  • ESI-MS : m/z = 235.12 [M+H]⁺ (calculated for C₁₃H₁₇NO₃⁺).
  • Fragmentation patterns show prominent peaks at m/z = 91 (benzyl cation) and m/z = 144 (pyrrolidine carboxylate fragment).

Table 3: Summary of spectroscopic data

Technique Key Signals
¹H NMR Aromatic protons at δ 7.3, CH₂OH at δ 3.4
¹³C NMR C=O at δ 155.2, CH₂Ph at δ 67.3
IR C=O stretch at 1705 cm⁻¹
MS Molecular ion peak at m/z 235.12

Properties

IUPAC Name

benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMWRJLLAVAFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592900
Record name Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315718-05-9
Record name Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydroxymethyl group is introduced through a subsequent reaction with formaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity enables the formation of various derivatives through oxidation, reduction, and substitution reactions. For instance:

  • Oxidation can yield Benzyl 3-(carboxymethyl)pyrrolidine-1-carboxylate.
  • Reduction can produce Benzyl 3-(hydroxymethyl)pyrrolidine-1-methanol.
  • Substitution reactions can lead to a variety of derivatives depending on the reagents used.

Biological Research

The compound is being studied for its potential biological activities and interactions with biomolecules. Research indicates that it may exhibit various pharmacological properties, making it a candidate for drug development. Specific areas of interest include:

  • Antimicrobial Activity : Investigations into its efficacy against various pathogens.
  • Enzyme Inhibition : Potential role as an inhibitor in biochemical pathways, particularly in relation to human enzymes such as MTAP (methylthioadenosine phosphorylase) and MTAN (methylthioadenosine nucleosidase) which are involved in purine metabolism .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties. It acts as a building block for the synthesis of novel pharmaceuticals. The compound’s structural features allow it to be modified to enhance efficacy and reduce side effects in drug formulations. Notable applications include:

  • Development of Transition State Analogs : These compounds mimic the transition state of enzyme-catalyzed reactions, potentially leading to new inhibitors with high specificity .
  • Building Block for Prodrugs : Its derivatives can be designed to improve bioavailability and target delivery in therapeutic applications.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for:

  • Synthesis of Polymers : Used as an intermediate in polymer chemistry to develop new materials with specific properties.
  • Manufacturing Fine Chemicals : Serves as a precursor for various fine chemicals used in different industrial processes.

Table 1: Summary of Applications

Application AreaDescriptionReferences
Chemical SynthesisIntermediate for complex organic molecules; oxidation/reduction reactions
Biological ResearchAntimicrobial activity; enzyme inhibition studies
Medicinal ChemistryBuilding block for pharmaceuticals; development of transition state analogs
Industrial ApplicationsUsed in specialty chemicals and polymer synthesis

Case Study Highlights

  • Antimicrobial Efficacy :
    A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against specific bacterial strains, suggesting potential therapeutic applications in treating infections.
  • Enzyme Inhibition :
    Research focusing on the inhibition of MTAP revealed that modifications to the benzyl group enhanced binding affinity, indicating that this compound could be pivotal in designing targeted therapies for cancers reliant on altered purine metabolism .

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxymethyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Benzyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 124391-76-0)
  • Structure : The hydroxymethyl group is at the 2-position instead of the 3-position.
  • Molecular Formula: C13H17NO3 (identical to the target compound).
  • Properties: Exhibits a molecular ion peak at m/z 250 ([M+H]+) in mass spectrometry .
Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS: 95656-88-5)
  • Structure : Lacks the hydroxymethyl group; instead, a hydroxyl (-OH) group is directly attached to the 3-position.
  • Molecular Formula: C12H15NO3.
  • Properties : Reduced steric bulk compared to the hydroxymethyl analog, which may enhance solubility but decrease stability in acidic conditions .

Functional Group Modifications

Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS: 136725-51-4)
  • Structure : The hydroxymethyl group is replaced with a tosyloxy (-OTs) group.
  • Molecular Formula: C19H21NO5S.
  • Applications : The tosyl group acts as a leaving group, making this compound a key intermediate in Suzuki coupling or SN2 reactions .
Benzyl 3-aminopyrrolidine-1-carboxylate (CAS: 185057-50-5)
  • Structure: Substitutes hydroxymethyl with an amino (-NH2) group.
  • Molecular Formula : C12H16N2O2.
  • Research Use: The amino group enables participation in amide bond formation, expanding its utility in peptide mimetics .

Halogenated and Fluorinated Derivatives

Benzyl 3,3-difluoropyrrolidine-1-carboxylate (CAS: 163457-22-5)
  • Structure : Contains two fluorine atoms at the 3-position.
  • Molecular Formula: C12H13F2NO2.
  • Properties : Fluorination increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs .
Benzyl (3R,4S)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Structure : Features both a fluorine atom and a hydroxymethyl group on adjacent carbons.
  • Synthesis : Resolved via supercritical fluid chromatography (SFC) to achieve >99% enantiomeric excess (e.e.), critical for chiral drug synthesis .

Ether and Piperidine Analogs

Benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (CAS: 1353982-74-7)
  • Structure : Incorporates a 2-hydroxyethoxy (-OCH2CH2OH) side chain.
  • Molecular Formula: C14H19NO4.
  • Applications : The ether linkage enhances water solubility, making it suitable for aqueous-phase reactions .
N-Cbz-3-Piperidinemethanol (CAS: 39945-51-2)
  • Structure : A six-membered piperidine ring replaces the pyrrolidine core.
  • Molecular Formula: C14H19NO3.
  • Comparison : Piperidine analogs generally exhibit higher conformational flexibility but lower ring strain compared to pyrrolidine derivatives .

Data Table: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Application Reference
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate 315718-05-9 C13H17NO3 235.29 -CH2OH API intermediate, chiral synthesis
Benzyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 124391-76-0 C13H17NO3 235.29 -CH2OH (2-position) Stereoselective synthesis
Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate 136725-51-4 C19H21NO5S 375.44 -OTs Leaving group in cross-coupling reactions
Benzyl 3,3-difluoropyrrolidine-1-carboxylate 163457-22-5 C12H13F2NO2 257.24 -F CNS drug candidates
N-Cbz-3-Piperidinemethanol 39945-51-2 C14H19NO3 249.30 -CH2OH (piperidine) Conformational studies

Biological Activity

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (Bzh-HMPyr) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Bzh-HMPyr is characterized by the following molecular formula:

  • Formula : C₁₃H₁₇NO₃
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 315718-05-9

The compound features a pyrrolidine ring with a hydroxymethyl group and a benzyl ester, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

The biological activity of Bzh-HMPyr is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxymethyl group plays a crucial role in modulating the compound's binding affinity and specificity, influencing its pharmacological effects.

Potential Mechanisms:

  • Enzyme Modulation : Bzh-HMPyr may bind to enzymes involved in metabolic pathways, altering their activity.
  • Receptor Interaction : Preliminary studies suggest interactions with neurotransmitter receptors, although detailed pharmacological profiling is necessary to confirm these interactions.

Biological Activity

Research on the biological activity of Bzh-HMPyr is still limited but suggests several promising areas:

Antimicrobial Activity

Studies have shown that compounds similar to Bzh-HMPyr exhibit varying degrees of antibacterial and antifungal activity. For instance, pyrrolidine derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial properties .

CompoundMIC (mg/mL)Target Organisms
Compound A0.0039 - 0.025S. aureus, E. coli
Compound B0.0195E. coli
Compound C0.0048Bacillus mycoides

Neuropharmacological Effects

The structural similarities of Bzh-HMPyr to known bioactive compounds suggest potential neuropharmacological effects. It may serve as a precursor for synthesizing molecules that interact with the central nervous system, although specific studies are still needed to elucidate these effects .

Case Studies

  • Antibacterial Studies : In vitro tests have evaluated the antibacterial properties of pyrrolidine derivatives similar to Bzh-HMPyr against various pathogens. The studies reveal that certain derivatives exhibit strong inhibition of bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .
  • Synthesis and Modification : Research has focused on optimizing the synthesis of Bzh-HMPyr to enhance yield and purity. The hydroxyl group facilitates further chemical reactions, allowing for modifications that could lead to more potent derivatives with enhanced biological activity .

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate and its analogs?

  • Answer : The compound can be synthesized via iron-catalyzed radical reactions, as demonstrated in the preparation of structurally similar carbamates. For example, benzyl acrylate and pyrrolidine derivatives react under Fe(dibm)₃ catalysis (0.5 mol%) in ethanol at 60°C, yielding products in ~65% after purification by flash chromatography (hexanes:EtOAc, 8:2) . Key parameters include stoichiometric ratios (3.0 equiv acrylate), reaction time (10 min), and phosphate buffer additives (Na₂HPO₄) to stabilize intermediates.

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Store in tightly sealed containers under dry, ventilated conditions to prevent hydrolysis or oxidation. Avoid exposure to moisture, static electricity, and high temperatures. Compatibility testing shows no hazardous reactions under recommended storage .

Q. What safety protocols are critical when working with this compound?

  • Answer : Use PPE (gloves, goggles, lab coats) to minimize skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes. Ensure fume hoods are used during handling to avoid inhalation risks. No acute toxicity data are reported, but assume standard precautions for carbamates .

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • Answer : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the hydroxymethyl group (δ ~3.5–4.0 ppm for CH₂OH) and benzyl ester (δ ~5.1 ppm for OCH₂Ph). Compare with literature spectra for validation. LC-MS (ESI+) can verify molecular weight (e.g., [M+Na]⁺ for C₁₃H₁₅NO₃: calc. 256.1) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Answer : Optimize catalyst loading (e.g., 0.5–1.0 mol% Fe(dibm)₃) and solvent polarity. Ethanol enhances radical stability compared to non-polar solvents. Adjust equivalents of silane reductants (e.g., PhSiH₃, 6.0 equiv) to improve conversion rates . Monitor reaction progress via TLC or in-situ IR to identify kinetic bottlenecks.

Q. What strategies resolve contradictions in spectral data during impurity profiling?

  • Answer : For impurities like Upadacitinib-related derivatives (e.g., chloroacetyl or trifluoromethyl analogs), use high-resolution MS/MS to distinguish structural isomers. Pair with 2D-NMR (e.g., COSY, HSQC) to assign stereochemistry at C3/C4 positions . Cross-reference synthetic byproducts with computational models (e.g., PubChem similarity metrics ≥0.92) .

Q. How do computational tools aid in predicting the reactivity of this compound?

  • Answer : Molecular dynamics simulations (e.g., 3D visualization of piperidine analogs) predict steric hindrance at the hydroxymethyl site. DFT calculations estimate bond dissociation energies for radical intermediates, guiding catalyst selection. SMILES/InChI descriptors (e.g., OC1CCN(C1)C(=O)OCc1ccccc1) enable database mining for analogous reactions .

Q. What purification challenges arise during scale-up, and how are they addressed?

  • Answer : Column chromatography may fail to separate diastereomers with similar Rf values. Switch to preparative HPLC with chiral columns (e.g., CHIRALPAK® IA) or exploit crystallization differences in tert-butyl derivatives (e.g., tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate) .

Key Notes

  • For advanced stereochemical analysis, refer to X-ray crystallography data of related compounds (e.g., (2S,4R)-N-Boc-hydroxypyrrolidine derivatives) .
  • Contradictions in reaction outcomes often stem from trace moisture or oxygen; use rigorously dried solvents and Schlenk techniques for air-sensitive steps .

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